Cas no 2227730-51-8 ((2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine)

(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine
- EN300-1787400
- 2227730-51-8
-
- インチ: 1S/C10H12F2N2O2/c1-6(13)2-3-7-4-9(12)10(14(15)16)5-8(7)11/h4-6H,2-3,13H2,1H3/t6-/m1/s1
- InChIKey: FDSZDRKBWIVWGA-ZCFIWIBFSA-N
- ほほえんだ: FC1C=C(C(=CC=1CC[C@@H](C)N)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 230.08668395g/mol
- どういたいしつりょう: 230.08668395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 71.8Ų
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787400-0.05g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1787400-10.0g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1787400-0.1g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1787400-5.0g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1787400-1.0g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1787400-0.5g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1787400-2.5g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1787400-0.25g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1787400-10g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1787400-1g |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine |
2227730-51-8 | 1g |
$1844.0 | 2023-09-19 |
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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4. Book reviews
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amineに関する追加情報
Introduction to (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine (CAS No. 2227730-51-8)
(2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine, with the CAS number 2227730-51-8, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a nitro group and difluoro substitution on the phenyl ring, which contribute to its distinct chemical and biological properties.
The synthesis of (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine involves a series of well-defined steps, typically starting from readily available precursors. One common approach involves the asymmetric synthesis of the butan-2-amine moiety followed by the introduction of the substituted phenyl group. The chiral center at the butan-2-amine position is crucial for the compound's biological activity and selectivity in various assays.
Recent studies have highlighted the potential of (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine in several areas of research. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases. The nitro group and difluoro substitution play a critical role in enhancing the compound's binding affinity and selectivity for these targets.
In another study, researchers explored the use of (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine as a lead compound for developing new antiviral agents. The compound was found to effectively inhibit viral replication in vitro, suggesting its potential as a therapeutic candidate. Further optimization through structural modifications is ongoing to improve its pharmacokinetic properties and reduce potential side effects.
The physicochemical properties of (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine have also been extensively studied. It has been reported to have good solubility in organic solvents and moderate solubility in water, which facilitates its use in various experimental setups. The compound's stability under different conditions, such as temperature and pH, has been evaluated to ensure its reliability in long-term storage and handling.
Toxicological assessments of (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine have shown that it exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, thorough safety evaluations are essential before advancing to clinical trials. Preclinical studies have demonstrated that the compound is well-tolerated in animal models, with no significant adverse effects observed at relevant doses.
The potential applications of (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine extend beyond pharmaceuticals. In materials science, this compound has been investigated for its use in the development of functional polymers and coatings due to its unique electronic properties. The presence of the nitro group and difluoro substitution can influence the electronic structure and reactivity of polymers derived from this monomer.
In conclusion, (2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine (CAS No. 2227730-51-8) is a promising compound with diverse applications in pharmaceutical research, materials science, and chemical synthesis. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development and exploration. Ongoing research continues to uncover new possibilities for this intriguing molecule.
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